molecular formula C18H24N2O3 B5157379 N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3,4-dimethylphenoxy)propanamide

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3,4-dimethylphenoxy)propanamide

Cat. No.: B5157379
M. Wt: 316.4 g/mol
InChI Key: WRCHTSAKUWIYAN-UHFFFAOYSA-N
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Description

“N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3,4-dimethylphenoxy)propanamide” is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3,4-dimethylphenoxy)propanamide” typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-halo ketone and an amide.

    Substitution Reactions: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Coupling with Phenoxy Group: The final step involves coupling the oxazole derivative with 3,4-dimethylphenol under basic conditions to form the desired propanamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the phenoxy moiety.

    Reduction: Reduction reactions can occur at the oxazole ring or the amide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3,4-dimethylphenoxy)propanamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-1,2-oxazol-3-yl)-2-phenoxypropanamide
  • N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3,4-dichlorophenoxy)propanamide
  • N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3,4-dimethoxyphenoxy)propanamide

Uniqueness

“N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3,4-dimethylphenoxy)propanamide” is unique due to the presence of the tert-butyl group and the dimethylphenoxy moiety, which may confer specific biological activities or chemical properties not found in similar compounds.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3,4-dimethylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-11-7-8-14(9-12(11)2)22-13(3)17(21)19-16-10-15(23-20-16)18(4,5)6/h7-10,13H,1-6H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCHTSAKUWIYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NC2=NOC(=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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